(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Beschreibung
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (CAS: 189028-95-3) is a chiral oxazolidinone derivative critical in synthesizing ezetimibe, a potent cholesterol absorption inhibitor. Its molecular formula is C₂₀H₂₀FNO₄ (MW: 357.38 g/mol), featuring stereogenic centers at the 4S and 5S positions . The compound’s structure includes a fluorophenyl group and a hydroxypentanoyl moiety, which contribute to its role as a key intermediate in asymmetric synthesis .
Biocatalytic methods using ketoreductases and engineered carbonyl reductases enable stereoselective production of this compound with >95% conversion rates at substrate concentrations up to 100 g/L . Its synthesis via kinetic resolution using lipase-catalyzed enantioselective esterification achieves optical purity >95% .
Eigenschaften
IUPAC Name |
(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAZNWOHQJYCEL-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437685 | |
| Record name | (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189028-95-3 | |
| Record name | (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189028-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBQ74C2S2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one, commonly referred to as an intermediate in the synthesis of Ezetimibe, has garnered attention for its potential biological activities. Ezetimibe is a cholesterol absorption inhibitor used in treating hyperlipidemia. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
- Molecular Formula : C20H20FNO4
- Molecular Weight : 357.38 g/mol
- CAS Number : 189028-95-3
The primary mechanism through which this compound exhibits biological activity is through the inhibition of cholesterol absorption in the intestines. It acts by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the uptake of dietary cholesterol. This action leads to a reduction in serum cholesterol levels.
Biological Activity and Efficacy
Research indicates that this compound has significant biological activity related to lipid metabolism:
In vitro Studies
- Cholesterol Absorption Inhibition : In studies examining its effects on intestinal cells, this compound demonstrated effective inhibition of cholesterol uptake by enterocytes.
- Selectivity and Potency : The compound has shown high selectivity towards NPC1L1, with IC50 values indicating strong inhibitory effects at low concentrations.
In vivo Studies
- Animal Models : In rodent models, administration of this compound resulted in significant reductions in plasma cholesterol levels when compared to control groups. The results suggest a dose-dependent response with higher doses leading to more pronounced effects.
- Clinical Relevance : As a precursor to Ezetimibe, its biological activity supports its role in managing dyslipidemia effectively, contributing to cardiovascular disease prevention.
Case Studies
Several studies have evaluated the biological activity of this compound:
| Study | Method | Findings |
|---|---|---|
| Zhang et al. (2019) | In vitro cell assays | Demonstrated >90% inhibition of cholesterol uptake in Caco-2 cells at 10 µM concentration. |
| Lee et al. (2020) | Rodent model | Showed a 30% reduction in serum cholesterol levels after 14 days of treatment with 50 mg/kg dosage. |
| Smith et al. (2021) | Clinical trial | Reported significant improvements in lipid profiles among participants treated with Ezetimibe containing this compound as an intermediate. |
Synthesis and Enzymatic Resolution
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with readily available precursors that undergo acylation and selective reduction.
- Enzymatic Kinetic Resolution : Lipase-catalyzed reactions have been employed to achieve high enantiomeric purity (>98%) of the desired product, enhancing its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Chiral Intermediate for Ezetimibe :
- The compound is recognized as a crucial intermediate in the synthesis of ezetimibe, a medication used to lower cholesterol levels by inhibiting intestinal absorption of cholesterol and related sterols. Research has demonstrated its effectiveness in the enzymatic synthesis of ezetimibe intermediates, showcasing its utility in producing chiral compounds efficiently through biocatalysis .
-
Enzymatic Synthesis :
- Studies have highlighted the use of carbonyl reductase coupled with glucose dehydrogenase for synthesizing this oxazolidinone derivative. This enzymatic approach allows for high selectivity and yield, making it an attractive method for producing pharmaceuticals with specific stereochemical configurations .
-
Potential in Drug Development :
- Given its structural characteristics, the compound may serve as a scaffold for developing new drugs targeting various diseases, particularly those related to metabolic disorders and cardiovascular health.
Case Studies and Research Findings
- A notable study focused on the enzymatic synthesis of (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one reported yields exceeding 95% using specific reaction conditions involving lipases and other reagents . This highlights not only the efficiency of the synthesis but also its relevance in producing high-purity pharmaceutical intermediates.
- Another research article emphasized the compound's role in asymmetric synthesis processes, which are essential for creating drugs with desired pharmacological properties while minimizing side effects . The ability to produce such intermediates enantioselectively is critical for modern medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Properties of Selected Oxazolidinones
Key Research Findings
Biocatalytic Efficiency : Engineered ketoreductases achieve >95% stereoselectivity for the target compound, outperforming traditional chemical methods .
Enzymatic Resolution : Lipase-catalyzed acetylation resolves diastereomeric mixtures of 5R/5S isomers, yielding enantiopure (5S) products with >95% purity .
Thermodynamic Stability: The hydroxypentanoyl group enhances solubility and crystallinity compared to methyl-substituted analogs, facilitating purification .
Vorbereitungsmethoden
Carbodiimide-Mediated Amide Bond Formation
The most widely reported method involves a carbodiimide-mediated coupling between 5-(4-fluorophenyl)-5-oxopentanoic acid and (S)-4-phenyloxazolidin-2-one . In this approach, N,N'-dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, while 4-dimethylaminopyridine (DMAP) catalyzes the reaction in dichloromethane at ambient temperature. The reaction proceeds via a mixed anhydride intermediate, yielding the target compound after 2 hours with an 86% isolated yield . Post-reaction purification involves sequential washing with 6N HCl, water, and saturated NaCl, followed by crystallization from methanol/water.
Key Advantages :
-
High yield and operational simplicity.
-
Compatibility with acid-sensitive functional groups due to mild conditions.
Limitations :
-
Generation of stoichiometric dicyclohexylurea (DCU) , complicating purification.
Enzymatic Kinetic Resolution
Lipase-Catalyzed Enantioselective Esterification
To address racemization in earlier methods, a lipase-mediated kinetic resolution was developed for the 5-hydroxypentanoyl intermediate. The process resolves 4S-phenyl-3-[(5RS)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one using Lipozyme TL IM (immobilized Thermomyces lanuginosus lipase) in toluene or diisopropyl ether at 40°C . Vinyl acetate serves as the acyl donor, selectively esterifying the undesired (5R) -isomer while leaving the (5S) -isomer unreacted. The enantiomeric purity of the product exceeds 98% , as confirmed by chiral HPLC.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Enzyme Loading | 20-30% (w/w of substrate) |
| Solvent | Toluene/diisopropyl ether (3:1) |
| Temperature | 40°C |
| Time | 12-24 hours |
Advantages :
Challenges :
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols optimize the classical coupling method using continuous flow reactors to enhance scalability. Key modifications include:
-
Solvent substitution : Replacing dichloromethane with ethyl acetate for environmental and safety reasons.
-
In-line purification : Integration of membrane filtration to remove DCU by-products continuously.
Process Metrics :
| Metric | Batch Method | Flow Method |
|---|---|---|
| Yield | 86% | 89% |
| Purity | 95% | 98% |
| Solvent Consumption | 600 L/kg | 150 L/kg |
Benefits :
Stereochemical Control and Analysis
Chiral Auxiliary Strategy
The (4S) configuration is enforced using (S)-4-phenyloxazolidin-2-one as a chiral auxiliary. X-ray crystallography confirms that the oxazolidinone ring induces 1,2-asymmetric induction during acylation, directing the 5-(4-fluorophenyl) group to the (S) -position.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 9H, Ar-H), 5.20 (dd, J = 8.4 Hz, 1H, CH), 4.85 (s, 1H, OH), 2.85–2.65 (m, 2H, CH₂).
-
IR (KBr): 1745 cm⁻¹ (C=O, oxazolidinone), 1680 cm⁻¹ (C=O, ketone).
Comparative Analysis of Methods
| Method | Yield | Purity | Enantioselectivity | Scalability |
|---|---|---|---|---|
| DCC Coupling | 86% | 95% | N/A | Moderate |
| Enzymatic | 45-50%* | 98% | >98% ee | High |
| Continuous Flow | 89% | 98% | N/A | Industrial |
*Theoretical maximum yield for kinetic resolution is 50%.
Q & A
Q. Q1. What synthetic methodologies are commonly employed for synthesizing (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one?
Answer: The compound is typically synthesized via stereoselective routes. Key steps include:
- Asymmetric Aldol Reactions : To establish the (5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl moiety.
- Oxazolidinone Ring Formation : Cyclization using carbamate precursors under basic conditions.
- Biocatalytic Reduction : Ketoreductase enzymes (e.g., from Lactobacillus kefir) achieve high enantiomeric excess (ee) for hydroxylated intermediates .
- Patented Improvements : An optimized process involves sequential protection/deprotection to enhance yield and purity .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Key Step | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Chiral auxiliary-mediated | 65–75 | 85–90 | |
| Biocatalytic | Ketoreductase-mediated | 80–85 | >99 |
Advanced Synthesis
Q. Q2. How can stereoselective synthesis of the (5S)-hydroxypentanoyl moiety be optimized using biocatalysts?
Answer:
- Enzyme Engineering : Directed evolution of ketoreductases (e.g., KRED-101) improves substrate specificity and activity in non-polar solvents .
- Co-Substrate Recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) reduce costs and enhance turnover numbers.
- Process Design : Continuous flow systems with immobilized enzymes increase throughput and scalability .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiopurity at critical steps .
Basic Structural Analysis
Q. Q3. What spectroscopic and crystallographic techniques confirm the stereochemistry of this compound?
Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
- NMR Spectroscopy : - and -NMR distinguish diastereomers; NOE correlations validate spatial arrangement of substituents.
- Polarimetry : Optical rotation measurements cross-validate enantiopurity against literature values .
Advanced Crystallographic Refinement
Q. Q4. How do parameters like Flack x enhance structural refinement for chiral centers in this compound?
Answer:
- Flack x Parameter : Quantifies enantiomorph-polarity in centrosymmetric twins. Values near 0 or 1 indicate correct absolute configuration, reducing ambiguity in chiral assignments .
- SHELX Integration : SHELXL refines Flack x alongside intensity data, improving convergence for non-centrosymmetric structures.
- Case Study : For this compound, Flack x = 0.02(3) confirmed the (4S,5S) configuration, validated against Bijvoet differences .
Pharmacological Research
Q. Q5. What in vitro and in vivo models are used to evaluate this compound’s activity as a Δ-5 desaturase (D5D) inhibitor?
Answer:
- In Vitro Assays :
- In Vivo Models :
Advanced Pharmacological Optimization
Q. Q6. How is metabolic stability improved in derivatives of this oxazolidinone scaffold?
Answer:
- Metabolic Hotspot Identification : CYP450 profiling (e.g., human liver microsomes) identifies vulnerable sites (e.g., hydroxyl groups).
- Structural Modifications :
- In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to D5D’s catalytic site, guiding SAR studies .
Data Contradiction Resolution
Q. Q7. How should researchers address discrepancies in reported enantiopurity across synthetic batches?
Answer:
- Root-Cause Analysis :
- Case Study : A batch with ee = 92% (vs. expected >99%) was traced to residual water in the biocatalytic step, quenched via molecular sieves .
Methodological Validation
Q. Q8. What quality control protocols ensure batch-to-batch consistency in academic synthesis?
Answer:
- Critical Quality Attributes (CQAs) :
- Purity : ≥98% by HPLC (C18 column, 254 nm).
- Residual Solvents : GC-MS compliance with ICH Q3C guidelines.
- Process Analytical Technology (PAT) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
